4-[(2-fluorobenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with a unique structure that includes a fluorophenyl group, a sulfanyl group, and a cyclopenta[d]pyrimidinone core
Preparation Methods
The synthesis of 4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps. The process begins with the preparation of the cyclopenta[d]pyrimidinone core, followed by the introduction of the fluorophenyl and sulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The fluorophenyl group can be reduced under specific conditions.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the sulfanyl group can participate in redox reactions. The cyclopenta[d]pyrimidinone core provides structural stability and may interact with various biological pathways.
Comparison with Similar Compounds
Similar compounds include those with variations in the fluorophenyl or sulfanyl groups, such as:
- 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-ONE
- 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-OXO-1H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-1-YL
These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The unique combination of functional groups in 4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE makes it distinct and potentially more versatile in its applications.
Properties
Molecular Formula |
C17H19FN2OS |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)methylsulfanyl]-1-propyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C17H19FN2OS/c1-2-10-20-15-9-5-7-13(15)16(19-17(20)21)22-11-12-6-3-4-8-14(12)18/h3-4,6,8H,2,5,7,9-11H2,1H3 |
InChI Key |
FVKJDQXJJPOMQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(CCC2)C(=NC1=O)SCC3=CC=CC=C3F |
Origin of Product |
United States |
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